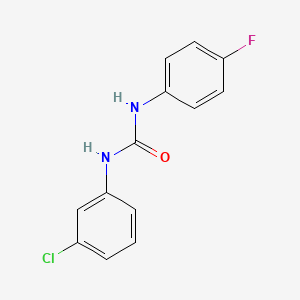

1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea

Description

Scalable Synthetic Methodologies for Research Purposes

For the production of research quantities of 1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea, methodologies must be practical, efficient, and scalable.

Isocyanate-Amine Condensation: The reaction between an aryl isocyanate and an aryl amine remains a highly scalable and robust method. nih.gov The reaction is typically fast, high-yielding, and requires minimal purification, often just filtration and washing of the precipitated urea product. For gram-scale synthesis, 3-chlorophenyl isocyanate would be added to a solution of 4-fluoroaniline (B128567) (or vice-versa) in a suitable solvent like tetrahydrofuran (B95107) or dichloromethane. nih.gov The simplicity and efficiency of this process make it a preferred route for producing specific target compounds in larger research quantities.

Catalyst-Free Synthesis in Water: A particularly attractive scalable and environmentally friendly method involves the reaction of amines with potassium isocyanate in water, without the need for an organic co-solvent or a catalyst. rsc.orgrsc.org This process involves the in-situ generation of the isocyanic acid intermediate. For the synthesis of a mono-substituted urea, an aniline (B41778) is reacted with potassium isocyanate in water, often with an acid to facilitate the reaction. This approach has been shown to be suitable for gram-scale synthesis, with the product often precipitating from the aqueous medium in high purity, thereby avoiding silica (B1680970) gel chromatography. rsc.org While primarily demonstrated for mono-substituted ureas, this principle can be extended to unsymmetrical ureas through stepwise approaches.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-chlorophenyl)-3-(4-fluorophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClFN2O/c14-9-2-1-3-12(8-9)17-13(18)16-11-6-4-10(15)5-7-11/h1-8H,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWBKKZTVBUYNJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)NC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00295712 | |

| Record name | 1-(3-chlorophenyl)-3-(4-fluorophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00295712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13208-44-1 | |

| Record name | NSC104504 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104504 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3-chlorophenyl)-3-(4-fluorophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00295712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-CHLOROPHENYL)-3-(4-FLUOROPHENYL)UREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stepwise Reaction of Isocyanate with Amine:the Most Direct and Widely Used Method for Controlling Isomer Formation is the Sequential Reaction of a Purified Aryl Isocyanate with an Aryl Amine.nih.govto Synthesize 1 3 Chlorophenyl 3 4 Fluorophenyl Urea, One of Two Equivalent Pathways Can Be Followed:

Pathway A: Reaction of 3-chlorophenyl isocyanate with 4-fluoroaniline (B128567).

Pathway B: Reaction of 4-fluorophenyl isocyanate with 3-chloroaniline (B41212).

This method's success hinges on the availability and purity of the starting isocyanate. Isocyanates can be generated in situ from various precursors to avoid handling these often toxic and moisture-sensitive reagents directly. nih.govrsc.org For example, the use of triphosgene (B27547) or oxalyl chloride with a primary amide or amine can produce the isocyanate intermediate, which is then immediately reacted with the second amine component in a one-pot procedure. organic-chemistry.orgmdpi.com

Advanced Spectroscopic and Structural Characterization of 1 3 Chlorophenyl 3 4 Fluorophenyl Urea

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed structural map can be constructed.

The ¹H NMR spectrum of 1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea is anticipated to exhibit distinct signals corresponding to the aromatic protons and the N-H protons of the urea (B33335) linkage. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The two N-H protons of the urea moiety are expected to appear as two separate broad singlets in a polar aprotic solvent like DMSO-d₆, typically in the range of δ 8.5-9.5 ppm. Their distinct chemical shifts arise from the different electronic effects of the 3-chlorophenyl and 4-fluorophenyl groups.

The aromatic region of the spectrum will be complex due to the presence of two substituted benzene (B151609) rings. The 4-fluorophenyl ring protons will likely appear as a pair of doublets of doublets (or a complex multiplet) due to coupling with each other and with the fluorine atom. The protons ortho to the fluorine atom are expected to show a larger coupling constant (³JHH) and an additional coupling to the fluorine (³JHF), while the protons meta to the fluorine will also exhibit coupling.

The protons of the 3-chlorophenyl ring will present a different pattern. The proton at the C2 position (between the chloro and amino groups) is expected to be a triplet, while the protons at C4, C5, and C6 will show splitting patterns (doublet of doublets, triplet, and doublet of doublets, respectively) based on their coupling with neighboring protons.

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| NH (on 3-chlorophenyl side) | ~9.2 | bs | - |

| NH (on 4-fluorophenyl side) | ~8.8 | bs | - |

| H-2' (3-chlorophenyl) | ~7.6 | t | J ≈ 2.0 |

| H-6' (3-chlorophenyl) | ~7.4 | dd | J ≈ 8.1, 2.0 |

| H-5' (3-chlorophenyl) | ~7.3 | t | J ≈ 8.1 |

| H-4' (3-chlorophenyl) | ~7.1 | dd | J ≈ 8.1, 2.0 |

| H-2, H-6 (4-fluorophenyl) | ~7.5 | m | - |

Note: These are predicted values and may vary based on experimental conditions. 's' denotes singlet, 'bs' broad singlet, 'd' doublet, 't' triplet, 'dd' doublet of doublets, and 'm' multiplet.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal.

The carbonyl carbon (C=O) of the urea group is expected to appear significantly downfield, typically in the range of δ 150-155 ppm. The carbons of the aromatic rings will resonate between δ 110-165 ppm. The carbon attached to the fluorine atom (C-4) will exhibit a large one-bond carbon-fluorine coupling (¹JCF), appearing as a doublet. The other carbons in the 4-fluorophenyl ring will also show smaller C-F couplings. The carbons in the 3-chlorophenyl ring will have their chemical shifts influenced by the chlorine atom and the urea linkage.

Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~152.5 |

| C-1' (3-chlorophenyl) | ~140.8 |

| C-3' (3-chlorophenyl) | ~133.0 |

| C-5' (3-chlorophenyl) | ~130.5 |

| C-2' (3-chlorophenyl) | ~122.0 |

| C-6' (3-chlorophenyl) | ~118.5 |

| C-4' (3-chlorophenyl) | ~117.5 |

| C-4 (4-fluorophenyl) | ~158.0 (d, ¹JCF ≈ 240 Hz) |

| C-1 (4-fluorophenyl) | ~135.5 (d, ⁴JCF ≈ 3 Hz) |

| C-2, C-6 (4-fluorophenyl) | ~120.0 (d, ³JCF ≈ 8 Hz) |

Note: These are predicted values based on known substituent effects and data from related compounds. chemicalbook.comchemicalbook.com 'd' denotes doublet.

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

A COSY spectrum would reveal the correlations between coupled protons. For instance, it would show which aromatic protons are adjacent to each other on the rings, aiding in the assignment of the complex multiplets.

An HMBC spectrum would show correlations between protons and carbons that are two or three bonds apart. This is particularly useful for assigning the quaternary carbons (C-1, C-4, C-1', C-3') and the carbonyl carbon by looking for correlations with the N-H and aromatic protons. For example, the N-H protons would show correlations to the carbonyl carbon and the ipso-carbons of the phenyl rings.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C-N, C-Cl, and C-F functional groups.

The N-H stretching vibrations of the urea moiety are anticipated to appear as a broad band or two distinct bands in the region of 3200-3400 cm⁻¹. The C=O (Amide I) stretching vibration is a strong, characteristic band expected around 1630-1680 cm⁻¹. The N-H bending (Amide II) and C-N stretching vibrations are expected in the fingerprint region, typically between 1500 and 1600 cm⁻¹ and 1200-1400 cm⁻¹, respectively. The presence of the aromatic rings will give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-Cl and C-F stretching vibrations are expected at lower wavenumbers, typically in the 1000-1400 cm⁻¹ (C-F) and 600-800 cm⁻¹ (C-Cl) regions.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3200-3400 | Medium-Strong, Broad |

| Aromatic C-H Stretch | 3000-3100 | Medium-Weak |

| C=O Stretch (Amide I) | 1630-1680 | Strong |

| N-H Bend (Amide II) | 1530-1580 | Medium-Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium |

| C-N Stretch | 1200-1400 | Medium |

| C-F Stretch | 1000-1400 | Strong |

Raman spectroscopy, being complementary to IR spectroscopy, would provide further structural insights. While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability.

The symmetric stretching of the aromatic rings is often a strong band in the Raman spectrum, expected around 1600 cm⁻¹. The C=O stretching vibration is also Raman active. The C-Cl and C-F bonds are generally weak Raman scatterers. A key feature in the Raman spectrum of urea derivatives is the strong peak associated with the symmetric C-N stretching vibration. acs.org The analysis of the Raman spectrum would help to confirm the assignments made from the IR spectrum and provide a more complete vibrational picture of the molecule. For urea itself, a strong Raman peak is observed around 1006 cm⁻¹, which is attributed to the symmetric C-N stretching vibration. researchgate.net A similar strong band would be expected for the title compound.

Mass Spectrometry for Molecular Compositional and Fragmentation Analysis

Mass spectrometry is a critical tool for confirming the molecular weight and probing the substructural components of this compound. nih.gov Electrospray ionization (ESI), a soft ionization technique, is particularly well-suited for analyzing polar, thermally labile molecules like urea derivatives. nih.govnih.gov

In positive ion mode ESI-MS, the compound is expected to be detected as various adducts. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, have been calculated for several adducts of this compound, providing a basis for its identification. uni.lu

Table 1: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct | m/z (Mass-to-Charge Ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 265.05385 | 155.4 |

| [M+Na]⁺ | 287.03579 | 163.7 |

| [M+K]⁺ | 303.00973 | 158.0 |

| [M+NH₄]⁺ | 282.08039 | 172.3 |

| [M-H]⁻ | 263.03929 | 161.0 |

This table is generated based on predicted data and serves as a reference for experimental analysis.

Tandem mass spectrometry (MS/MS) studies on N,N'-substituted urea derivatives reveal characteristic fragmentation patterns that are instrumental in structural elucidation. nih.gov For diaryl ureas, a primary and diagnostic fragmentation pathway involves the cleavage of the C-N bonds of the central urea moiety. nih.gov This typically results in the elimination of an isocyanate group, producing distinct fragment ions corresponding to the substituted aniline (B41778) precursors. For this compound, the protonated molecule ([M+H]⁺) would be expected to fragment into ions corresponding to protonated 3-chloroaniline (B41212) and 4-fluoroaniline (B128567), as well as fragments representing the loss of 4-fluorophenyl isocyanate or 3-chlorophenyl isocyanate. This predictable fragmentation is crucial for differentiating positional isomers and confirming the identity of the substituents on the phenyl rings. nih.gov

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

While specific crystal structure data for this compound is not publicly available, extensive crystallographic studies on closely related diaryl urea analogues provide a robust framework for understanding its likely solid-state characteristics. These analogues consistently demonstrate well-defined patterns of crystal packing, hydrogen bonding, and molecular conformation. nih.govresearchgate.netnih.gov

Diaryl urea derivatives commonly crystallize in centrosymmetric space groups, with monoclinic systems such as P2₁/c being frequently observed. researchgate.netgrowingscience.com The unit cell parameters for these compounds are influenced by the nature and position of the substituents on the phenyl rings. The presence of halogen atoms, for instance, can significantly affect the packing density and intermolecular distances. Analysis of related structures suggests that molecules of this compound would likely pack into layered or herringbone motifs. researchgate.net

Table 2: Crystallographic Data for Structurally Similar Diaryl Urea Compounds

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| 1-(3-Fluorophenyl)-3-(4-nitrophenyl)urea | Monoclinic | P2₁/c | nih.gov |

| 1-(2-chlorophenyl)-3-(p-tolyl)urea | Monoclinic | P2₁/c | researchgate.net |

| N-(4-Acetylphenyl)-N′-(4-fluorophenyl)urea | Monoclinic | Pn | researchgate.net |

| 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile* | Monoclinic | P2₁/c | growingscience.com |

Note: This table presents data from analogous compounds to infer potential crystallographic properties. \Included for comparison of a related heterocyclic system with a chlorophenyl group.*

The solid-state structure of diaryl ureas is dominated by a highly predictable and robust hydrogen bonding network. The two N-H groups of the urea bridge act as hydrogen bond donors, while the carbonyl oxygen serves as an acceptor. This leads to the formation of strong N-H···O hydrogen bonds that link molecules into one-dimensional chains or centrosymmetric dimers. nih.govnih.gov In the case of this compound, it is anticipated that molecules will form chains where the N-H of one molecule donates to the carbonyl oxygen of an adjacent molecule. nih.gov

Beyond the primary hydrogen bonds, weaker intermolecular interactions play a crucial role in stabilizing the three-dimensional crystal lattice. nih.govdiva-portal.org These can include:

C-H···O and C-H···F Interactions: Hydrogen atoms on the aromatic rings can form weak hydrogen bonds with the urea oxygen and the fluorine atom. researchgate.net

C-H···Cl Interactions: Weak interactions involving the chlorine substituent are also possible, further influencing the crystal packing. nih.gov

The conformation of this compound in the crystalline state is defined by the rotational freedom around the C-N bonds of the urea linker. In related diaryl urea structures, the molecule is often nearly planar. nih.gov However, there is typically a degree of twist between the two phenyl rings. The dihedral angle between the planes of the 3-chlorophenyl ring and the 4-fluorophenyl ring is a key conformational parameter. In analogous compounds, this angle can range from nearly coplanar (around 9°) to more significantly twisted, depending on the steric and electronic effects of the substituents. nih.govnih.gov The central urea moiety itself tends to be relatively planar, facilitating the formation of the strong hydrogen bonding networks that define the crystal packing.

Computational Chemistry and Molecular Modeling of 1 3 Chlorophenyl 3 4 Fluorophenyl Urea

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the properties of molecules, such as their geometry, electronic distribution, and spectroscopic characteristics. For 1-(3-chlorophenyl)-3-(4-fluorophenyl)urea, DFT calculations are crucial for understanding its fundamental chemical nature.

Optimization of Molecular Geometry

The first step in most computational studies is the optimization of the molecular geometry to find the most stable conformation of the molecule, which corresponds to the minimum energy on the potential energy surface. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles.

The optimized structure of a related compound, 1-(3-chloro-4-fluorophenyl)-3-(3-chlorophenyl)urea, has been computed, and similar parameters would be expected for the target molecule. nih.gov In related urea (B33335) derivatives, the central urea moiety is typically planar, with the phenyl rings twisted relative to this plane. For instance, in N-(4-Acetylphenyl)-N′-(4-fluorophenyl)urea, the fluorophenyl and acetylphenyl rings are twisted from each other by a dihedral angle of 11.6 (2)°. researchgate.net Similarly, in 1-(3-chlorophenyl)-3-(4-nitrophenyl)urea, the two benzene (B151609) rings are nearly coplanar, with a small inter-ring dihedral angle of 8.70 (7)°. nih.gov The planarity of the molecule is influenced by the electronic and steric effects of the substituents on the phenyl rings.

Table 1: Representative Optimized Geometrical Parameters for a Phenylurea Core Structure (Note: These are typical values for similar structures and not specific experimental or calculated data for this compound)

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C=O | 1.23 - 1.25 | |

| C-N (urea) | 1.35 - 1.40 | |

| N-C (phenyl) | 1.40 - 1.45 | |

| C-C (aromatic) | 1.38 - 1.40 | |

| C-Cl | 1.73 - 1.75 | |

| C-F | 1.35 - 1.37 | |

| N-C-N | ||

| C-N-C | ||

| O-C-N |

This table is illustrative and provides a general range of expected values based on related compounds.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity and electronic properties of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability. A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity.

In similar urea derivatives, the HOMO is often localized on the more electron-rich phenyl ring and the urea linkage, while the LUMO is typically distributed over the electron-deficient phenyl ring and the urea group. For this compound, the HOMO is expected to be located on the 4-fluorophenylurea (B1293571) moiety, while the LUMO is likely to be centered on the 3-chlorophenyl ring. The HOMO-LUMO energy gap provides insights into the charge transfer interactions within the molecule.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Phenylurea Derivative (Note: These are example values and not specific calculated data for this compound)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 to -7.5 |

| LUMO | -1.0 to -2.0 |

| Energy Gap (ΔE) | 4.5 to 5.5 |

This table provides a general range of expected values based on computational studies of related molecules.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge delocalization, hyperconjugative interactions, and the stability of molecular systems. It provides a description of the Lewis-like chemical bonding structure of a molecule. NBO analysis can reveal the delocalization of electron density from occupied Lewis-type orbitals to unoccupied non-Lewis-type orbitals, which is a key factor in stabilizing the molecule.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map provides a visual representation of the charge distribution around a molecule, with different colors indicating different electrostatic potential values. Typically, red regions indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue regions represent positive electrostatic potential and are prone to nucleophilic attack.

For this compound, the MEP surface would be expected to show the most negative potential (red) around the carbonyl oxygen atom of the urea group, making it a likely site for electrophilic attack and hydrogen bond formation. The regions around the hydrogen atoms of the urea bridge would exhibit the most positive potential (blue), indicating their susceptibility to nucleophilic attack. The phenyl rings would show a more complex potential distribution due to the presence of the electron-withdrawing chlorine and fluorine atoms. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational changes, flexibility, and interactions of a molecule over time.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Molecular Interactions

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular descriptors that influence activity, QSAR models can be used to predict the activity of new, untested compounds.

For a class of compounds like phenylurea derivatives, QSAR studies have been conducted to understand the structural requirements for their biological activities, such as herbicidal or anticancer effects. nih.govresearchgate.net These studies often reveal that descriptors related to hydrophobicity (e.g., LogP), electronic properties (e.g., HOMO/LUMO energies, atomic charges), and steric parameters are important for activity. nih.gov For this compound, a QSAR model could be developed by correlating its calculated molecular descriptors with its experimentally determined biological activity, along with a series of related analogues. This would help in designing more potent compounds by modifying the substitution pattern on the phenyl rings.

Table 3: Common Molecular Descriptors Used in QSAR Studies of Phenylurea Derivatives

| Descriptor Type | Examples | Relevance |

|---|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges | Influence on electrostatic interactions and reactivity |

| Steric | Molecular volume, Surface area, Molar refractivity | Relates to the size and shape of the molecule and its fit in a binding site |

| Hydrophobic | LogP, Water solubility | Affects transport, distribution, and binding to hydrophobic pockets |

| Topological | Connectivity indices, Wiener index | Describes the branching and connectivity of the molecular graph |

This table lists common descriptors and their general importance in QSAR modeling.

Theoretical Reactivity Studies

Theoretical and computational methods are invaluable for predicting the chemical behavior of molecules like this compound. These studies provide insights into the molecule's stability, potential reaction pathways, and the specific sites most susceptible to chemical attack.

Fukui Functions

Fukui functions are a key concept in Density Functional Theory (DFT) used to identify the most reactive sites within a molecule. They quantify how the electron density at a specific point in the molecule changes with the addition or removal of an electron, thereby indicating susceptibility to nucleophilic or electrophilic attack.

While specific Fukui function analysis for this compound is not extensively documented in the literature, general principles derived from studies on related diaryl ureas and phenylurea compounds can be applied. mdpi.comnih.gov The urea moiety is central to the molecule's reactivity, with the carbonyl oxygen acting as a hydrogen bond acceptor and the nitrogen atoms acting as donors. mdpi.com The nitrogen and oxygen atoms of the urea bridge, along with the halogen-substituted carbons on the phenyl rings, are expected to be the primary reactive centers. The distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would indicate that electrophilic attacks are likely favored at positions with high HOMO density, whereas nucleophilic attacks would target areas with high LUMO density. For similar aromatic heterocyclic compounds, the highest occupied molecular orbital is often delocalized on specific carbon atoms, suggesting these sites are most reactive towards electrophiles.

Bond Dissociation Energies (BDE)

Bond Dissociation Energy (BDE) is the energy required to break a specific covalent bond homolytically, forming two radical species. wikipedia.org It is a direct measure of bond strength. Calculating or estimating the BDEs for the various bonds within this compound helps in predicting which bonds are most likely to break during chemical reactions, such as thermal decomposition or photolysis. youtube.com

| Bond Type | Representative Bond Dissociation Energy (kJ/mol) | Reference |

|---|---|---|

| C-H (Aromatic) | ~439 | wikipedia.org |

| C-N | ~331 | ucsb.edu |

| N-H | ~389 | |

| C=O (in amides) | ~732 | ucsb.edu |

| C-F (Aromatic) | ~536 | ucsb.edu |

| C-Cl (Aromatic) | ~397 | ucsb.edu |

Table 1: Representative Bond Dissociation Energies for bond types present in this compound. Values are generalized and may vary based on the specific molecular environment. wikipedia.orgucsb.edu

From these general values, it can be inferred that the C-F bond is the strongest, while the C-N and C-Cl bonds are comparatively weaker and thus more susceptible to cleavage.

Autoxidation

Autoxidation is the spontaneous oxidation of a compound in the presence of oxygen. This process typically proceeds via a free-radical chain mechanism. For organic molecules, it can be initiated by heat, light, or the presence of metal ions. Studies on related organic compounds show that autoxidation often involves the formation of peroxy radicals, which can then undergo further reactions to yield a variety of oxidized products. nih.govcopernicus.org

The autoxidation of phenylurea compounds can be influenced by the substituents on the phenyl rings. The process may be initiated at the N-H bonds of the urea linkage or at susceptible sites on the aromatic rings. In wine, for example, the autoxidation of polyphenols is significantly accelerated by the presence of transition metal ions like iron. researchgate.net While specific theoretical studies on the autoxidation of this compound are scarce, the general mechanism would likely involve hydrogen abstraction from the N-H groups to form a nitrogen-centered radical, which then reacts with molecular oxygen to initiate a chain reaction.

Hydrolysis

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. Urea itself is very stable and hydrolyzes extremely slowly in the absence of a catalyst, such as the enzyme urease. nih.govmdpi.com The hydrolysis of urea eventually yields ammonia (B1221849) and carbamic acid. mdpi.com

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, such as that from a high-intensity laser. inoe.ro These materials are crucial for applications in optoelectronics, including frequency conversion, optical switching, and data storage. nih.gov Organic molecules, particularly those with a donor-π-acceptor (D-π-A) structure, are of great interest for NLO applications due to their potential for large NLO responses and chemical tunability. nih.gov

The NLO properties of a molecule are primarily determined by its hyperpolarizabilities. The first-order hyperpolarizability (β) is responsible for second-order NLO effects like second-harmonic generation (SHG), while the second-order hyperpolarizability (γ) governs third-order effects. researchgate.netustc.edu.cn Quantum chemical calculations, particularly using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for predicting these properties. nih.gov

The structure of this compound features electron-donating amine groups and electron-withdrawing halogenated phenyl rings connected by a urea bridge, which can act as a π-linker. This arrangement suggests the potential for intramolecular charge transfer (ICT), a key factor for NLO activity. nih.govacs.org

While direct computational studies on the NLO properties of this compound are limited, research on analogous substituted urea and chalcone (B49325) derivatives provides valuable insights. researchgate.net For instance, theoretical investigations on similar phenyl-urea chromophores have explored their static and dynamic hyperpolarizabilities. researchgate.net Calculations are often benchmarked against urea, a standard reference material in NLO studies. inoe.roustc.edu.cn The addition of polarization and diffuse functions in the basis sets used for calculations is crucial for obtaining accurate hyperpolarizability values. inoe.ro

| Property | Description | Relevance to NLO |

|---|---|---|

| Dipole Moment (μ) | A measure of the overall polarity of the molecule. | Influences the molecular alignment in an electric field and can affect the bulk NLO response. |

| Polarizability (α) | The measure of how easily the electron cloud of a molecule can be distorted by an external electric field. | A prerequisite for hyperpolarizability; larger polarizability often correlates with larger NLO effects. |

| First Hyperpolarizability (β) | Quantifies the second-order (or quadratic) nonlinear response of a molecule to an electric field. | Directly related to the efficiency of second-harmonic generation (SHG) and other second-order NLO phenomena. |

| Second Hyperpolarizability (γ) | Quantifies the third-order (or cubic) nonlinear response of a molecule to an electric field. | Related to third-harmonic generation (THG) and other third-order NLO phenomena. |

Table 2: Key molecular properties calculated to predict NLO activity.

Structure Activity Relationship Sar Investigations of 1 3 Chlorophenyl 3 4 Fluorophenyl Urea and Its Analogues

Impact of Halogen Substituents on Molecular Interactions

The presence and position of halogen atoms on the phenyl rings of 1-(3-chlorophenyl)-3-(4-fluorophenyl)urea are critical determinants of its molecular interactions and biological activity. Halogen atoms, such as chlorine and fluorine, can significantly influence the electronic and steric properties of the molecule, thereby affecting its binding affinity to target proteins. nih.govresearchgate.net The introduction of halogens can enhance lipophilicity, which may improve the compound's ability to cross cell membranes and interact with hydrophobic pockets within a protein's active site. nih.govnih.govmdpi.com

Research on diaryl urea (B33335) derivatives has shown that the presence of a chlorine atom on one of the phenyl rings can increase the lipophilicity of the molecule, potentially leading to stronger van der Waals interactions with the target protein. researchgate.net In a study of tyrosinase inhibitors, the addition of a chlorine atom to a 4-fluorophenyl moiety was found to enhance inhibitory activity, suggesting that the chlorine atom stabilizes binding within the catalytic cavity through van der Waals interactions. nih.gov Specifically, the 3-chloro-4-fluorophenyl fragment has been identified as an important structural feature for improving the inhibitory activity of certain chemotypes. nih.gov The electron-withdrawing nature of halogens also modulates the electronic distribution within the molecule, which can influence hydrogen bonding and other non-covalent interactions. mdpi.com The interplay of these effects is complex; for instance, while fluorine is highly electronegative, its small atomic radius means it can sometimes act as a hydrogen bond acceptor, stabilizing certain molecular conformations. mdpi.com The specific positioning of the chlorine at the meta-position and the fluorine at the para-position in this compound is a result of SAR-guided optimization to achieve a desired biological effect.

The table below summarizes the properties of common halogen substituents, illustrating their differing electronic and steric influences that are key in SAR studies.

| Halogen | Electronegativity (Pauling Scale) | Van der Waals Radius (Å) |

| Fluorine (F) | 3.98 | 1.47 |

| Chlorine (Cl) | 3.16 | 1.75 |

| Bromine (Br) | 2.96 | 1.85 |

| Iodine (I) | 2.66 | 1.98 |

Role of Phenyl Ring Substitution Patterns on Ligand-Target Binding

The substitution pattern on the phenyl rings of diaryl ureas is a key factor in determining their binding affinity and selectivity for biological targets. In the case of this compound, the specific placement of the chloro and fluoro groups is a result of extensive SAR studies aimed at optimizing interactions with the target protein.

Research on various diaryl urea analogues has consistently shown that the nature and position of substituents on the phenyl rings profoundly influence their biological activity. For instance, in a series of diaryl urea derivatives designed as anticancer agents, the substitution of the proximal and distal benzene (B151609) rings with chlorine and methyl groups was found to enhance antiproliferative activity. nih.gov The presence of electron-withdrawing groups, such as halogens or trifluoromethyl groups, is often favored at specific positions. nih.gov Studies on diaryl ureas as kinase inhibitors have revealed that substitutions on the phenyl rings can dictate the molecule's ability to fit into the ATP-binding pocket and form crucial hydrogen bonds and hydrophobic interactions. nih.gov The 3-chloro-4-fluorophenyl motif, in particular, has been leveraged to identify inhibitors for various enzymes, underscoring the beneficial effects of this specific substitution pattern in enhancing inhibitory activity. nih.gov

The following table presents data on the impact of different substitution patterns on the biological activity of a series of diaryl urea analogues, highlighting the importance of the substituent's electronic properties and position.

| Compound Analogue | Phenyl Ring A Substitution | Phenyl Ring B Substitution | Biological Activity (IC₅₀ in µM) |

| Analogue 1 | 3-Cl | 4-F | Data not available for direct comparison |

| Analogue 2 mdpi.com | 3-Cl | H | 14 |

| Analogue 3 mdpi.com | H | 4-F | Data not available for direct comparison |

| Analogue 4 nih.gov | 3,4-diCl | H | 0.25 |

| Analogue 5 nih.gov | 2,4-diF | H | 1 |

Note: The table includes data from various studies on diaryl urea analogues to illustrate the principles of SAR. Direct comparison requires data from the same biological assay.

Urea Backbone Modifications and Stereochemical Implications for Interactions

The urea backbone (-NH-CO-NH-) is a fundamental structural motif in this compound, playing a critical role in its interaction with biological targets. nih.govnih.gov This moiety is an excellent hydrogen bond donor and acceptor, often forming key hydrogen bonds with amino acid residues in the active site of enzymes or receptors. nih.govresearchgate.net The planarity and conformational flexibility of the urea group are also significant for its binding properties. nih.gov

The stereochemistry of the substituents attached to the urea backbone can also have significant implications. The well-defined conformation of diaryl ureas allows for the transmission of stereochemical information over long distances. rsc.org While this compound itself is achiral, the introduction of chiral centers in its analogues can lead to stereoisomers with different biological activities. This is because the three-dimensional arrangement of atoms is crucial for a precise fit into a chiral binding site on a protein. Even subtle changes in stereochemistry can lead to significant differences in binding affinity and, consequently, biological effect. The conformation of N,N'-diarylureas is generally characterized by a trans,trans arrangement, which can be influenced by N-methylation, leading to a shift to a cis,cis conformation. nih.gov

The table below illustrates how modifications to the urea backbone or the introduction of isosteres can impact biological activity, drawing from studies on related compounds.

| Modification Type | Example Moiety | Potential Impact on Interaction |

| Urea to Thiourea (B124793) | -NH-CS-NH- | Altered H-bond strength and geometry |

| N-Alkylation | -N(R)-CO-NH- | Disruption of H-bond donation, altered conformation |

| Bioisosteric Replacement | Squaramide | Maintained H-bond accepting ability with different geometry |

| Cyclic Urea | e.g., Imidazolidinone | Restricted conformational flexibility |

Strategic Design and Synthesis of Analogues for SAR Probing

The strategic design and synthesis of analogues of this compound are fundamental to exploring its structure-activity relationships (SAR). nih.govavcr.cz This process involves the systematic modification of the lead compound's structure to identify which parts of the molecule are essential for its biological activity and to optimize its properties. The synthesis of diaryl ureas is often achieved through the reaction of an appropriately substituted phenyl isocyanate with a corresponding aniline (B41778). mdpi.com

For instance, to probe the importance of the halogen substituents, analogues with different halogens (e.g., bromine instead of chlorine) or with the halogens at different positions on the phenyl rings can be synthesized. nih.gov Similarly, to understand the role of the phenyl rings, analogues with other aromatic or heterocyclic rings can be prepared. Modifications to the urea linker, such as introducing alkyl chains of varying lengths or incorporating cyclic structures, can provide insights into the optimal distance and flexibility required for binding to the target. nih.gov

The synthesis of these analogues often employs well-established chemical reactions. A common method for preparing unsymmetrical diaryl ureas involves the reaction of a substituted aniline with an isocyanate. mdpi.com The required isocyanates can be synthesized from the corresponding anilines by treatment with phosgene (B1210022) or a phosgene equivalent. nih.gov Alternatively, carbamate (B1207046) precursors can be used to generate the urea linkage. avcr.cz The choice of synthetic route is often guided by the availability of starting materials and the desire for an efficient and high-yielding process. nih.gov

The following table provides examples of synthetic strategies used to generate analogues of diaryl ureas for SAR studies.

| Synthetic Strategy | Reactants | Product Type |

| Isocyanate Addition mdpi.com | Substituted Phenyl Isocyanate + Substituted Aniline | Unsymmetrical Diaryl Urea |

| Phosgene-based Synthesis nih.gov | Substituted Aniline + Phosgene (or equivalent) | Symmetrical or Unsymmetrical Diaryl Urea |

| Carbamate Displacement avcr.cz | Aryl Carbamate + Amine | Diaryl Urea |

| Curtius Rearrangement | Acyl Azide | Isocyanate intermediate for urea synthesis |

Assessment of Ligand Efficiency and Related Parameters in Research Settings

In the process of drug discovery and lead optimization, it is not sufficient for a compound to be merely potent. It is also crucial to consider the efficiency with which it achieves this potency relative to its physicochemical properties, such as size and lipophilicity. astx.comgardp.org Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are key metrics used in research settings to assess the quality of a compound and to guide its development. wikipedia.orgwikipedia.org

Ligand efficiency (LE) relates the binding affinity of a molecule to its size, typically measured by the number of non-hydrogen atoms. wikipedia.org A higher LE value indicates that the molecule is achieving its potency with a more "atom-economical" structure. nih.gov Lipophilic ligand efficiency (LLE), on the other hand, assesses the balance between potency and lipophilicity (logP or logD). wikipedia.org A high LLE is desirable as it suggests that the compound's potency is not solely due to increased lipophilicity, which can often be associated with poor pharmacokinetic properties and off-target effects. gardp.org

For a series of analogues of this compound, these parameters would be calculated and compared to identify the most promising candidates for further development. For example, if a modification to the parent structure leads to a significant increase in potency but also a large increase in lipophilicity, the LLE might not improve or could even decrease, signaling a potentially unfavorable trade-off. The goal is to increase potency while maintaining or improving these efficiency metrics. astx.com

The table below provides the formulas for these key efficiency metrics and their general interpretation in a research context.

| Parameter | Formula | Interpretation in Research |

| Ligand Efficiency (LE) | LE = - (ΔG) / N | Measures binding energy per non-hydrogen atom. Higher values are generally better, indicating greater binding efficiency for a given size. wikipedia.org |

| Lipophilic Ligand Efficiency (LLE) | LLE = pIC₅₀ - logP | Assesses the balance between potency and lipophilicity. Higher values are desirable, suggesting potency is not solely driven by high lipophilicity. wikipedia.org |

| Binding Efficiency Index (BEI) | BEI = pIC₅₀ / MW (kDa) | Relates potency to molecular weight. wikipedia.org |

| Surface-Binding Efficiency Index (SEI) | SEI = pIC₅₀ / (PSA / 100) | Normalizes potency by the polar surface area of the molecule. wikipedia.org |

Molecular Interactions and Mechanistic Research of 1 3 Chlorophenyl 3 4 Fluorophenyl Urea in Vitro and in Silico

Identification and Characterization of Molecular Targets (e.g., enzymes, receptors)

The diaryl urea (B33335) scaffold, to which 1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea belongs, is recognized for its ability to interact with a diverse range of biological targets. mdpi.com Research into structurally similar compounds suggests that the molecular targets for this class of inhibitors are often enzymes, particularly those involved in cell signaling, inflammation, and metabolism. researchgate.netnih.govnih.gov

Key enzyme families identified as targets for diaryl ureas include:

Kinases: This is a major class of targets. Diaryl ureas have been designed as inhibitors of kinase-driven signaling pathways that are critical in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. researchgate.netnih.gov Other targeted kinases include p38 mitogen-activated protein kinase (MAPK) and checkpoint kinases (Chk1). mdpi.comjppres.com

Hydrolases: Soluble epoxide hydrolase (sEH) is a significant target for urea-based compounds. nih.govnih.gov Inhibition of sEH is pursued for its anti-inflammatory and analgesic effects. nih.govmdpi.com

Proteases: Serine proteases, a large family of enzymes involved in processes from digestion to blood clotting, are also targets for diaryl urea derivatives. nih.govnih.gov

Receptors: While less common than enzymatic targets, some diaryl ureas have been developed as allosteric modulators of receptors like the cannabinoid type-1 (CB₁) receptor. nih.gov

Computational methods are frequently employed to predict interactions between a drug candidate and its potential protein targets, helping to identify and prioritize targets for further experimental validation. nih.gov For this compound, its activity is inferred from the established targets of these closely related diaryl urea compounds.

Enzyme Inhibition Studies (e.g., serine proteases, kinases, α-glucosidase, FabH, soluble human epoxide hydrolase)

Enzyme inhibition studies are fundamental to characterizing the biochemical activity of compounds like this compound. Research on analogous compounds has demonstrated potent inhibitory effects against several key enzymes.

Serine Proteases: Aryl derivatives of urea have been tested for their inhibitory potency against various serine proteases. For example, 1-(4-amidinophenyl)-3-(4-chlorophenyl)urea (B1215711), a compound with a similar diaryl urea core, was shown to inhibit bovine trypsin, rat skin tryptase, human recombinant granzyme A, human thrombin, and human plasma kallikrein with Ki values in the micromolar range. nih.gov Serine proteases feature a key serine residue in their active site that acts as a nucleophile during peptide bond hydrolysis, a mechanism that can be disrupted by inhibitors. nih.govresearchgate.net

Kinases: The diaryl urea structure is a well-known pharmacophore in kinase inhibition. Compounds structurally related to this compound have been shown to inhibit the PI3K/Akt/mTOR and Hedgehog signaling pathways, which are crucial in cancer cell proliferation. researchgate.netnih.govpolito.it Dual inhibitors targeting both soluble epoxide hydrolase and p38 MAPK have also been developed from urea-based structures. mdpi.com

Soluble Epoxide Hydrolase (sEH): Urea-based molecules are a prominent class of sEH inhibitors. nih.gov This enzyme is responsible for the metabolic breakdown of anti-inflammatory epoxyeicosatrienoic acids (EETs) into less active diols. nih.govmdpi.com Inhibition of sEH by compounds like 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea results in potent anti-inflammatory effects. nih.gov The diaryl urea motif is a key structural feature for achieving high-affinity inhibition of sEH. nih.govmdpi.com

Information regarding the inhibition of α-glucosidase and FabH by this compound was not prominently available in the reviewed literature.

In Vitro Enzymatic Assays for Inhibition Potency

The potency of an inhibitor is quantified using in vitro enzymatic assays, which determine parameters such as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Ki). For the diaryl urea class of compounds, these assays have revealed potencies ranging from nanomolar to micromolar, depending on the specific target enzyme and the substitutions on the phenyl rings.

Below is a table summarizing representative inhibition data for compounds structurally related to this compound against various enzyme targets.

| Compound Class/Analogue | Enzyme Target | Inhibition Value (IC₅₀/Ki) | Reference |

|---|---|---|---|

| 1-Aryl-3-(1-acylpiperidin-4-yl)urea | Soluble Epoxide Hydrolase (sEH) | Low Nanomolar Range | nih.gov |

| 1-(4-amidinophenyl)-3-(4-chlorophenyl)urea | Trypsin, Thrombin, Kallikrein | Micromolar Range (Ki) | nih.gov |

| 1,3-disubstituted ureas | Soluble Epoxide Hydrolase (sEH) | Nanomolar Range (Ki) | nih.gov |

| Diaryl Urea Derivative (Compound 39) | PI3Kα | 0.19 µM (IC₅₀) | researchgate.net |

Elucidation of Inhibition Mechanism (e.g., competitive, non-competitive)

Understanding the mechanism of inhibition is crucial for drug development. Kinetic analyses are performed to determine how an inhibitor interacts with an enzyme and its substrate. mdpi.comembrapa.brresearchgate.net

Competitive Inhibition: In this mode, the inhibitor binds to the active site of the enzyme, directly competing with the substrate. This increases the apparent Michaelis constant (Km) but does not affect the maximum reaction velocity (Vmax). youtube.com Studies on 1-(4-amidinophenyl)-3-(4-chlorophenyl)urea have demonstrated that it acts as a competitive inhibitor of serine proteases like trypsin. nih.gov Similarly, many diaryl urea inhibitors of soluble epoxide hydrolase have been identified as selective, competitive , tight-binding inhibitors. nih.gov

Non-competitive Inhibition: A non-competitive inhibitor binds to an allosteric (non-active) site on the enzyme, and its binding does not prevent the substrate from binding. wikipedia.org This type of inhibition reduces the Vmax without changing the Km. wikipedia.orgnih.gov The inhibitor can bind to both the free enzyme and the enzyme-substrate complex with equal affinity. nih.gov While less commonly reported for this specific class, kinetic studies on urease have shown that the product ammonium (B1175870) ion acts as a non-competitive inhibitor. fkit.hr

The specific inhibition mechanism of this compound would need to be determined experimentally for each of its targets, but based on its structural class, a competitive mechanism is frequently observed.

Molecular Docking Simulations for Ligand-Target Binding Mode Prediction

In silico molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. jppres.com This method is instrumental in understanding the structural basis of inhibition for compounds like this compound. mdpi.comresearchgate.netnih.gov The process involves preparing 3D structures of the ligand and the target protein, followed by a simulation that samples numerous binding poses and scores them based on a scoring function. jppres.com

Analysis of Binding Poses and Interaction Hotspots

Analysis of the docked poses reveals key molecular interactions that stabilize the ligand-protein complex. For diaryl ureas, the central urea moiety is a critical interaction hub. mdpi.com

Hydrogen Bonding: The urea group can act as both a hydrogen bond donor (via the N-H groups) and a hydrogen bond acceptor (via the carbonyl oxygen). mdpi.com This allows it to form a network of hydrogen bonds with amino acid residues in the active site of the target enzyme, a feature observed in the crystal structures of related urea derivatives. nih.govnih.gov

Hydrophobic and Aromatic Interactions: The two phenyl rings (the 3-chlorophenyl and 4-fluorophenyl groups) typically occupy hydrophobic pockets within the binding site. mdpi.com The halogen substituents (chlorine and fluorine) can further modulate these interactions and may form specific halogen bonds or other non-covalent contacts.

NH-π Interactions: Interactions between the N-H groups of the urea and the aromatic rings of residues like phenylalanine, tyrosine, or tryptophan are also significant in stabilizing the binding pose. mdpi.com

In the case of a serine protease inhibitor analogue, X-ray crystallography showed that the inhibitor was linked to the enzyme's active site through an intricate network of hydrogen bonds. nih.gov Docking simulations for this compound would likely show the urea core anchored by hydrogen bonds, with the substituted phenyl rings extending into adjacent hydrophobic regions of the target's binding pocket.

Prediction of Binding Affinities (e.g., binding energy, inhibition constant)

Molecular docking programs calculate a score that estimates the binding affinity, often expressed as binding energy (in kcal/mol) or a predicted inhibition constant (pKi). jppres.com Lower binding energy values indicate a more stable ligand-protein complex and, theoretically, a more potent inhibitor.

While specific docking results for this compound are not detailed in the provided search results, studies on similar compounds provide representative data. For instance, docking of a thiourea (B124793) derivative against checkpoint kinase 1 yielded a binding score of -67.19 kcal/mol. jppres.com These predicted affinities help in ranking potential drug candidates and prioritizing them for synthesis and experimental testing.

The table below illustrates the type of data generated from molecular docking studies for related compounds.

| Compound Class/Analogue | Protein Target | Predicted Binding Affinity (Score/Energy) | Reference |

|---|---|---|---|

| Diaryl Urea Derivative (9i) | PI3Kγ | -11.23 kcal/mol | researchgate.net |

| N-(phenylcarbamothioyl)-4-chloro-benzamide | Checkpoint Kinase 1 (Chk1) | -67.19 kcal/mol (Plant score) | jppres.com |

Biophysical Characterization of Ligand-Target Complexes

There is no publicly available data from biophysical assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for this compound. Such studies are crucial for determining the binding affinity, kinetics, and thermodynamics of a ligand's interaction with its biological target.

Surface Plasmon Resonance (SPR): This technique is instrumental in measuring the real-time association and dissociation rates of a ligand with a target protein, from which the equilibrium dissociation constant (K_D) can be calculated, providing a key measure of binding affinity. However, no SPR data has been published for this compound.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of two molecules, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_A), enthalpy change (ΔH), and stoichiometry (n). This information is vital for understanding the forces driving the binding event. At present, no ITC studies for this compound have been reported in the literature.

Due to the absence of experimental results, a data table for the biophysical characteristics of this compound cannot be generated.

Exploration of Modulation of Cellular Pathways

The investigation into how this compound modulates specific cellular pathways, such as the induction of apoptosis, is not documented in available scientific research. Mechanistic studies in this area are fundamental to understanding a compound's potential as a therapeutic agent.

Induction of Apoptosis In Vitro: Apoptosis, or programmed cell death, is a critical pathway often targeted in cancer research. Studies on related diaryl urea and thiourea derivatives have shown that these classes of compounds can induce apoptosis in various cancer cell lines. For instance, certain thiourea derivatives have demonstrated strong pro-apoptotic activity in colon cancer cells. Similarly, some pyrazinyl–aryl urea derivatives have been found to induce both apoptosis and necroptosis.

However, no specific in-vitro studies have been published that evaluate the ability of this compound to induce apoptosis. Consequently, data regarding its effects on cell viability, caspase activation, or changes in mitochondrial membrane potential are not available.

Without experimental findings, a data table detailing the effects of this compound on cellular pathways cannot be compiled.

Advanced Methodologies and Future Research Directions for Urea Chemistry

High-Throughput Screening (HTS) in the Discovery of Novel Urea (B33335) Chemotypes

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large, diverse chemical libraries for activity against a specific biological target. In the context of urea chemistry, HTS campaigns are instrumental in identifying novel chemotypes that can serve as starting points for drug development programs. While screening vast numbers of compounds can be costly, it has proven effective in discovering new inhibitors for various targets, including enzymes like urease. researchgate.net

The process involves miniaturized assays, robotics, and data processing to screen hundreds of thousands of compounds in a short period. For urea-based compounds, these assays can be designed to detect inhibition of a particular enzyme or disruption of a protein-protein interaction. The hits identified from HTS are then subjected to further validation and optimization to improve their potency and drug-like properties. The structural and synthetic versatility of the urea scaffold makes it an ideal candidate for inclusion in HTS libraries, opening avenues for discovering new bioactive agents. frontiersin.org

Application of Fragment-Based Drug Discovery (FBDD) Principles to Urea Scaffolds

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional HTS for identifying lead compounds. nih.gov FBDD begins by screening small, low-molecular-weight compounds (fragments) for weak but efficient binding to a biological target. sigmaaldrich.com This approach allows for a more effective exploration of the chemical space of a target's binding site. sigmaaldrich.com Once a fragment hit is identified and its binding mode is confirmed, typically through biophysical methods like X-ray crystallography or surface plasmon resonance (SPR), it is then optimized and grown into a more potent, drug-like molecule. nih.govnih.gov

The urea scaffold is particularly amenable to FBDD strategies. The core urea moiety can act as a central fragment that anchors the molecule in the target's binding site, while the flanking aryl groups can be elaborated to enhance potency and selectivity.

A notable example is the discovery of AT9283, a multitargeted kinase inhibitor with potent activity against Aurora kinases. The development started with a pyrazole-benzimidazole fragment, which was optimized using structure-based design principles, ultimately leading to the pyrazol-4-yl urea structure of AT9283. mdpi.com This compound demonstrated in vivo efficacy and entered clinical trials. mdpi.com Similarly, FBDD combined with dynamic combinatorial chemistry has been successfully employed to develop novel urease inhibitors. nih.govnih.gov This highlights the power of FBDD in generating novel and potent inhibitors based on the urea scaffold. nih.gov

| FBDD Strategy | Target Class | Example/Outcome | Reference |

|---|---|---|---|

| Structure-Based Optimization | Aurora Kinases | Discovery of AT9283, a potent pyrazol-4-yl urea inhibitor. | mdpi.com |

| Dynamic Combinatorial Chemistry | Urease | Identification of potent and low-cytotoxicity urease inhibitors. | nih.govnih.gov |

| Fragment Merging | GSK-3β | Design of urea/acetyl hydrazide clubbed thienopyrimidine derivatives. | mgc.ac.cn |

Development of 1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea as a Chemical Probe for Target Validation

A chemical probe is a small molecule used to engage a specific protein target in cells or organisms, enabling the study of its biological function and its validation as a potential drug target. drugbank.com While specific studies developing this compound as a designated chemical probe are not extensively documented, the diaryl urea class to which it belongs has shown significant promise in this area. The core principle of a chemical probe is its ability to selectively interact with and modulate the activity of a target, and diaryl ureas are well-known for this capability, particularly as kinase inhibitors. frontiersin.orgnih.gov

Research into close analogs provides strong evidence for the potential of this compound scaffold in target validation. For instance, a series of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives were designed and found to inhibit both the PI3K/Akt/mTOR and Hedgehog signaling pathways, which are critical in breast cancer. researchgate.netuni.lu A representative compound from this series was shown to inhibit the phosphorylation of key downstream effectors like S6K and Akt, thereby validating the dual-pathway inhibition strategy. researchgate.net The ability of these urea-based compounds to modulate specific signaling pathways makes them valuable tools for dissecting complex biological processes and validating novel therapeutic targets. The structural similarity of this compound to these active compounds suggests it could be similarly developed and utilized as a chemical probe for such pathways.

Computational Design and De Novo Synthesis of Novel Urea Architectures

Computational chemistry has become an indispensable tool in modern drug discovery, allowing for the rational design of novel molecules with desired properties before their actual synthesis. nih.gov For urea-based compounds, de novo design methods are used to generate new molecular architectures optimized for binding to a specific target. These methods can build molecules atom-by-atom or by combining pre-defined fragments within the constraints of a target's binding pocket. nih.gov

This in silico approach has been successfully applied to the design of novel diaryl urea derivatives. For example, researchers have used de novo design to generate a library of new ligands targeting VEGFR2, a key protein in angiogenesis. Based on computational predictions of binding affinity and drug-likeness, selected compounds were synthesized and showed potent antiproliferative activity against cancer cell lines, with some exceeding the potency of the reference drug sorafenib. Molecular docking studies confirmed that these newly designed ureas could bind effectively to the active site of the VEGFR2 receptor.

This synergy between computational design and chemical synthesis accelerates the discovery process. It allows scientists to prioritize the synthesis of compounds with the highest probability of success, saving time and resources while expanding the accessible chemical space for novel urea-based therapeutics.

Table 1: Physicochemical Properties of this compound (Data sourced from PubChem CID 266477)

Integration of Artificial Intelligence and Machine Learning in Urea Compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by analyzing vast datasets to identify patterns, predict properties, and generate novel molecular structures. These technologies are being increasingly applied to urea compound research to accelerate the identification and optimization of new drug candidates. researchgate.net

ML models, such as random forest and deep learning algorithms, can be trained on large datasets of urea compounds with known biological activities. researchgate.net These trained models can then be used to:

Virtual Screening: Predict the activity of new, unsynthesized urea derivatives against a specific target, prioritizing the most promising candidates for synthesis and testing.

QSAR Modeling: Develop Quantitative Structure-Activity Relationship (QSAR) models that correlate the chemical structures of urea compounds with their biological activities, providing insights for rational design. researchgate.net

ADME/Tox Prediction: Predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of novel urea compounds, helping to identify candidates with favorable drug-like profiles early in the discovery process. sigmaaldrich.com

De Novo Design: Utilize generative AI models to design entirely new urea-based molecules with optimized properties for a given target.

For example, ML classifiers have been successfully developed to predict urease inhibitors from large compound datasets with high precision. researchgate.net These models can identify crucial physicochemical features and structural patterns that contribute to inhibitory activity. researchgate.net This data-driven approach significantly reduces the reliance on costly and time-consuming experimental screening, enabling a more focused and efficient search for new urea-based drugs. researchgate.net

Q & A

Q. What are the recommended synthetic routes and reaction conditions for preparing 1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea?

The synthesis of arylurea derivatives typically involves reacting substituted phenyl isocyanates with aromatic amines. For example, analogous compounds are synthesized using dichloromethane or ethanol as solvents under reflux conditions, with bases like triethylamine to neutralize byproducts . Optimization may require adjusting reaction time (e.g., 1–3 hours) and temperature (e.g., 65–80°C) to improve yield and purity. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the target compound .

Q. How can the purity and structural integrity of this compound be validated experimentally?

Use a combination of analytical techniques:

- HPLC or GC-MS for purity assessment.

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and urea linkage.

- FT-IR to verify the presence of carbonyl (C=O) and N-H stretches characteristic of urea .

- Elemental analysis to validate the molecular formula .

Q. What are the key physicochemical properties relevant to handling and storage?

- Solubility : Likely low in water; soluble in polar aprotic solvents (e.g., DMSO, DMF) based on structural analogs .

- Stability : Store in inert conditions (argon/vacuum) at –20°C to prevent hydrolysis of the urea moiety.

- Hygroscopicity : Minimal if aromatic substituents dominate .

Advanced Research Questions

Q. What strategies are effective for resolving crystallographic challenges in determining its crystal structure?

Single-crystal X-ray diffraction (SCXRD) paired with the SHELX suite (e.g., SHELXL for refinement) is standard. Challenges include:

- Twinned crystals : Use the TWINABS module for data correction.

- Disorder in aromatic rings : Apply restraints/constraints during refinement .

- Hydrogen bonding : Analyze Hirshfeld surfaces to map intermolecular interactions (e.g., N-H···O hydrogen bonds common in ureas) .

Q. How does the electronic and steric profile of the 3-chlorophenyl and 4-fluorophenyl groups influence biological activity?

- Electron-withdrawing effects : The Cl and F substituents modulate electron density on the urea carbonyl, affecting hydrogen-bonding capacity with targets like VEGFR-2 or PD-L1 .

- Steric hindrance : The 3-Cl and 4-F positions may restrict binding to hydrophobic pockets in enzymes or receptors. Comparative SAR studies with analogs (e.g., 4-Cl vs. 3-Cl) can reveal positional dependencies .

Q. What in vitro assays are suitable for evaluating its kinase inhibition potential?

- VEGFR-2 inhibition : Use a fluorescence-based kinase assay with purified recombinant protein, measuring IC₅₀ values. Compare to positive controls like sorafenib .

- PD-L1 binding : Surface plasmon resonance (SPR) or cellular PD-L1 blockade assays (e.g., competitive ELISA) .

- Cell-based validation : Endothelial tube formation assays to assess anti-angiogenic effects .

Q. How can computational methods predict its metabolic stability and toxicity profile?

- ADMET prediction : Tools like SwissADME or ProTox-II estimate metabolic pathways (e.g., CYP450-mediated oxidation) and toxicity endpoints (e.g., hepatotoxicity) .

- Docking studies : Molecular dynamics simulations with targets (e.g., serine proteases) identify key binding residues and guide structural optimization .

Methodological Considerations

Q. What experimental controls are critical when studying its enzyme inhibition kinetics?

- Negative controls : Include solvent-only (DMSO) and scrambled compound analogs.

- Positive controls : Use established inhibitors (e.g., BMS-8 for PD-L1 ).

- Substrate competition : Vary substrate concentrations to confirm competitive/non-competitive mechanisms .

Q. How to address discrepancies in biological activity across structural analogs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.